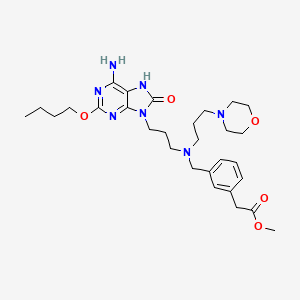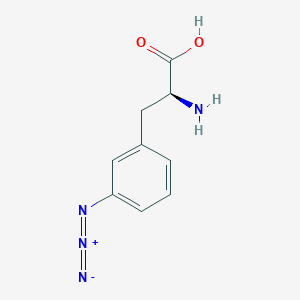
3-Azido-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-L-phenylalanine is a non-canonical amino acid that features an azido group attached to the phenyl ring of L-phenylalanine. This compound is particularly notable for its utility in bioorthogonal chemistry, where it serves as a versatile tool for labeling and modifying biomolecules. The azido group is highly reactive and can participate in a variety of chemical reactions, making this compound a valuable reagent in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-L-phenylalanine typically involves the introduction of an azido group to the phenyl ring of L-phenylalanine. One common method is the diazotization of L-phenylalanine followed by azidation. This process involves the following steps:
Diazotization: L-phenylalanine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to introduce the azido group, yielding this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis or cell-free protein synthesis systems. These methods can offer higher yields and greater control over the incorporation of the azido group into the phenylalanine molecule .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-L-phenylalanine undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles. .
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen gas in the presence of a catalyst.
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Reducing Agents: Such as triphenylphosphine or hydrogen gas for the reduction of the azido group.
Nucleophiles: For substitution reactions involving the azido group.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Substituted Phenylalanines: Formed through nucleophilic substitution reactions .
Scientific Research Applications
3-Azido-L-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Azido-L-phenylalanine exerts its effects is primarily through the reactivity of the azido group. Upon exposure to UV light or specific chemical conditions, the azido group can form highly reactive nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to covalent modifications of biomolecules. This reactivity is harnessed in photo-crosslinking experiments to study molecular interactions and pathways .
Comparison with Similar Compounds
3-Azido-L-phenylalanine can be compared with other azido-modified phenylalanine derivatives, such as:
4-Azido-L-phenylalanine: Similar in structure but with the azido group at the para position.
4-Benzoyl-L-phenylalanine: Contains a benzoyl group instead of an azido group, used for photo-crosslinking.
Trifluoromethyldiazirine-modified phenylalanine: Contains a diazirine group for photo-crosslinking with different photochemical properties .
Uniqueness: this compound is unique due to its specific reactivity and the position of the azido group, which allows for precise modifications and labeling of biomolecules. Its versatility in various chemical reactions and applications makes it a valuable tool in both research and industrial settings.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-azidophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKZFDZBDTBTI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
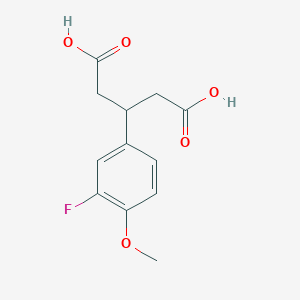
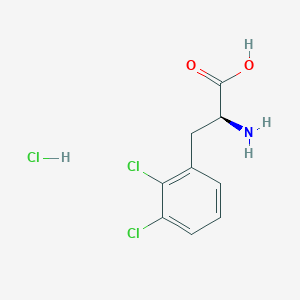
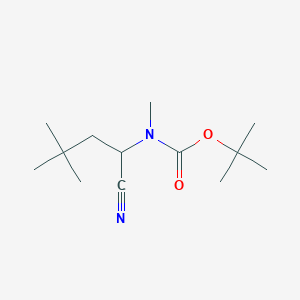
![7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8105842.png)
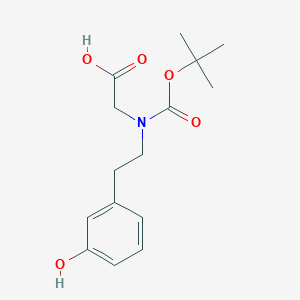
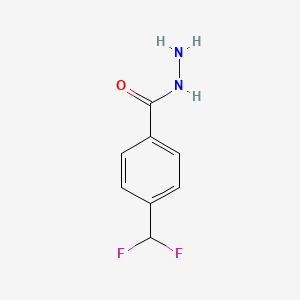
![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)
![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)
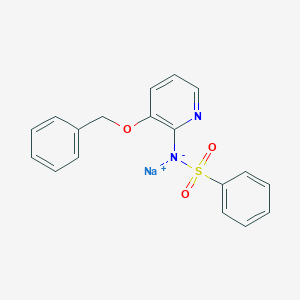
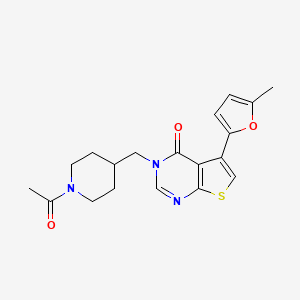
![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B8105889.png)
![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)
![4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8105898.png)
